N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazoles, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
For example, it may inhibit the activity of enzymes involved in cellular proliferation (in the case of anticancer activity), or it may disrupt the integrity of microbial cell walls (in the case of antimicrobial activity) .
Pharmacokinetics
Its oil-soluble nature suggests that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its stability under UV light suggests that it may have a relatively long half-life in the body .
Result of Action
Based on the reported biological activities of similar compounds, it is likely that this compound exerts its effects by altering the function of its target molecules, leading to changes in cellular processes such as cell proliferation, immune response, and microbial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability under UV light suggests that it may be particularly effective in environments with high UV exposure . Additionally, its oil-soluble nature suggests that it may be more effective in lipid-rich environments .
Biological Activity
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide, with the CAS number 894031-60-8, is a complex organic compound characterized by its unique structural features, including a thiazole and triazole ring system. Its molecular formula is C22H21N5O3S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H21N5O3S |
Molecular Weight | 435.5 g/mol |
CAS Number | 894031-60-8 |
This compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and an oxalamide functional group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research into the anticancer properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold has shown promising results. A study conducted by the National Cancer Institute evaluated various derivatives for their antitumor activity against multiple cancer cell lines. The findings indicated that derivatives similar to our compound exhibited significant cytotoxic effects across a range of cancers including leukemia, breast cancer (MDA-MB-468), and lung cancer .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) |
---|---|---|
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Breast (MDA-MB-468) | 10.5 |
This compound | Non-small cell lung cancer | 12.0 |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | Colon cancer | 8.7 |
The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of triazoles possess substantial antibacterial activity against various strains. For instance, derivatives with similar structural motifs have been shown to inhibit bacterial growth effectively against E. coli and S. aureus at low concentrations .
Table 2: Antimicrobial Activity
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | E. coli | 15 |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(p-tolyl)oxamide | S. aureus | 10 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in cancer and microbial cells:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways such as the activation of caspases or inhibition of cell cycle progression.
- Antimicrobial Mechanism : It is hypothesized that the triazole ring disrupts bacterial cell wall synthesis or function by interfering with enzyme activity critical for cell survival.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-16(12-14)24-21(29)20(28)23-11-10-17-13-31-22-25-19(26-27(17)22)15-6-8-18(30-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAQJICEHMCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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